molecular formula C10H16N4OS B1468413 2-(3-aminopyrrolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1249652-91-2

2-(3-aminopyrrolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B1468413
CAS No.: 1249652-91-2
M. Wt: 240.33 g/mol
InChI Key: PMVGEVQQTFYBLN-UHFFFAOYSA-N
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Description

2-(3-aminopyrrolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C10H16N4OS and its molecular weight is 240.33 g/mol. The purity is usually 95%.
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Biological Activity

2-(3-Aminopyrrolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide, also known by its CAS number 1249652-91-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H16N4OSC_{10}H_{16}N_{4}OS with a molecular weight of 240.33 g/mol. It features a pyrrolidine ring and a thiazole moiety, which are significant in enhancing its biological activity.

PropertyValue
Molecular FormulaC10H16N4OSC_{10}H_{16}N_{4}OS
Molecular Weight240.33 g/mol
CAS Number1249652-91-2

Biological Activity Overview

The compound exhibits a range of biological activities, primarily in the fields of antimicrobial and anticancer research. The following sections detail specific activities and findings from recent studies.

Antimicrobial Activity

Research has indicated that derivatives containing thiazole moieties often display significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring enhances the compound's ability to disrupt microbial cell functions.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): Several thiazole derivatives have demonstrated MIC values lower than standard antibiotics, indicating superior efficacy against resistant strains.
  • Mechanism: The antimicrobial action is believed to involve interference with bacterial cell wall synthesis and function.

Anticancer Activity

A pivotal study highlighted the anticancer potential of related compounds, particularly focusing on their effectiveness against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The lead compound identified in this study induced apoptosis and autophagy in cancer cells.

Case Study:

  • Compound 6b: This derivative showed high in vitro potency against sensitive and resistant cancer cell lines. It was found to significantly reduce tumor growth in xenograft models in mice.
Cancer TypeIC50 (µM)Mechanism of Action
Melanoma5Induction of apoptosis
Pancreatic Cancer3Autophagy induction
Chronic Myeloid Leukemia4Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Compounds similar to this structure have been shown to inhibit key enzymes involved in cell proliferation.
  • Cell Cycle Modulation: The ability to induce cell cycle arrest contributes to its anticancer properties.
  • Synergistic Effects: When combined with other therapeutic agents, it may enhance overall efficacy through synergistic mechanisms.

Properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c1-7-6-16-10(12-7)13-9(15)5-14-3-2-8(11)4-14/h6,8H,2-5,11H2,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVGEVQQTFYBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.